4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
Description
Properties
IUPAC Name |
4-[(3,4-dimethoxyanilino)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLBTNJLRSTNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2(CCNCC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidin-4-ol Core
A common approach starts with 4-piperidinone or its derivatives, which are reduced or functionalized to yield the corresponding 4-hydroxypiperidine intermediate:
Reduction of 4-piperidinone: Catalytic hydrogenation using Pd/C or PtO2 catalysts under mild conditions converts the ketone to the alcohol with good yields and stereoselectivity. For example, hydrogenation of ketone precursors derived from 3,4-dimethoxyphenyl-substituted intermediates has been reported to produce the desired 4-hydroxypiperidine.
Mesylation and Intramolecular Cyclization: The free alcohol can be converted to a mesylate intermediate, which upon treatment with base (e.g., NaOH) undergoes intramolecular cyclization to form the piperidin-4-ol structure with the correct stereochemistry.
Detailed Synthetic Procedure Example
Research Findings and Optimization
Stereochemistry Control: The stereochemical outcome at the piperidin-4-ol center is influenced by the choice of reducing agent and reaction conditions. Pd/C and PtO2 catalysts under mild hydrogenation conditions favor formation of the desired diastereomer.
Reaction Monitoring: Thin-layer chromatography (TLC) with solvent systems such as ethyl acetate/hexane mixtures (ratios 1:9 to 3:7) is commonly used to monitor reaction progress and completion.
Purification: Crude products are purified by column chromatography using silica gel with eluents like ethyl acetate/hexane or by recrystallization from ethanol or ethanol/water mixtures to achieve high purity.
Yield Improvement: Use of bases such as triethylamine and solvents like acetone or DMF under reflux enhances nucleophilic substitution efficiency for the amino substituent introduction.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Catalytic Reduction + Mesylation + Cyclization | 4-piperidinone derivatives | Pd/C or PtO2, MsCl, HCl-dioxane, NaOH | Hydrogenation rt, mesylation 0 °C, cyclization rt | 27-70 | Good stereoselectivity, well-established | Multi-step, moderate overall yield |
| Mannich Reaction | Piperidin-4-ol + 3,4-dimethoxyaniline + formaldehyde | Ethanol, reflux | Reflux 3-5 h | 60-80 | Simple, direct introduction of amino substituent | Requires purification, possible side reactions |
| Nucleophilic Substitution | Halogenated piperidin-4-ol + 3,4-dimethoxyaniline | Triethylamine, acetone or DMF, reflux | 8-10 h reflux | 60-75 | Efficient substitution, good yields | Requires halogenated intermediate synthesis |
Chemical Reactions Analysis
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₄H₂₂N₂O₃
- Molecular Weight : 266.34 g/mol
- CAS Number : 1353878-24-6
- Melting Point : 135–137 °C
Structural Characteristics
The compound features a piperidine ring substituted with a dimethoxyphenyl group. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol may exhibit antidepressant and anxiolytic effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This makes it a candidate for further investigation in the treatment of mood disorders.
Neuropharmacology
Mechanism of Action
The compound's ability to interact with receptors in the central nervous system (CNS) suggests potential applications in treating neurological disorders. Its piperidine structure allows for binding to various receptor sites, including dopamine and serotonin receptors, which are critical in managing conditions such as schizophrenia and depression.
Pain Management
Opioid Receptor Modulation
Given its structural similarities to known analgesics, there is potential for this compound to act on opioid receptors, offering insights into new pain management therapies. The modulation of these receptors could lead to the development of safer analgesic medications with fewer side effects compared to traditional opioids.
Case Study 1: Antidepressant Activity
A study investigated the effects of structurally similar piperidine derivatives on depression models in rodents. Results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting that This compound could have similar effects due to its structural properties.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective agents highlighted that compounds with piperidine structures can protect neuronal cells from oxidative stress. This aligns with findings that suggest the potential of This compound in neurodegenerative disease models.
| Study Focus | Findings | Implications |
|---|---|---|
| Antidepressant Activity | Significant reduction in depressive behaviors | Potential for new antidepressant therapies |
| Neuroprotective Effects | Protection against oxidative stress | Possible use in neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
(a) 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol
- Molecular Formula : C₁₄H₂₂N₂O
- Molar Mass : 234.34 g/mol
- Key Difference : Replacement of methoxy (-OCH₃) groups with methyl (-CH₃) groups on the phenyl ring.
- This analog may exhibit weaker hydrogen-bonding interactions in biological systems .
(b) 4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol
- Molecular Formula : C₁₂H₁₇FN₂O
- Molar Mass : 224.27 g/mol
- Key Difference : Fluorine substitution at the 4-position of the phenyl ring.
- Impact : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability. This compound is classified as an irritant, similar to the parent compound .
(c) 4-[(4-Methylphenyl)methyl]piperidin-4-ol
- Molecular Formula: C₁₃H₁₉NO
- Molar Mass : 205.30 g/mol
- Key Difference: Absence of the amino linker and substitution with a methylbenzyl group.
- This compound has been studied in medicinal chemistry for its structural simplicity .
(d) 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol
- Molecular Formula: C₁₄H₂₁NO₃
- Molar Mass : 251.33 g/mol
- Key Difference : Dimethoxy groups at the 2- and 3-positions of the phenyl ring, with an additional methyl group on the piperidine nitrogen.
- Impact : Altered regiochemistry of methoxy groups may affect steric hindrance and π-π stacking interactions. The methyl group on nitrogen could modulate basicity and pharmacokinetics .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | LogP* | Water Solubility* |
|---|---|---|---|---|
| 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol | C₁₄H₂₀N₂O₃ | 264.32 | 1.2 | Moderate |
| 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol | C₁₄H₂₂N₂O | 234.34 | 2.1 | Low |
| 4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol | C₁₂H₁₇FN₂O | 224.27 | 1.8 | Moderate |
| 4-[(4-Methylphenyl)methyl]piperidin-4-ol | C₁₃H₁₉NO | 205.30 | 1.5 | Low |
Biological Activity
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 266.34 g/mol. Its structure includes a piperidin-4-ol moiety linked to a 3,4-dimethoxyphenyl group via an amino methyl connection. This unique configuration contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 266.34 g/mol |
| Melting Point | 135-137 °C |
| CAS Number | 1353878-24-6 |
Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological properties, particularly through its interaction with neurotransmitter systems. Studies have focused on its effects on acetylcholinesterase (AChE) activity, which is crucial for neurotransmission.
- AChE Inhibition : The compound has been shown to inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions and exhibit potential in treating neurodegenerative disorders such as Alzheimer's disease .
- Oxidative Stress : Investigations into the compound's neurotoxic potential have measured malondialdehyde (MDA) levels in neuronal cultures, indicating that it may modulate oxidative stress pathways.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Preliminary studies have indicated that derivatives of piperidine compounds can induce cytotoxic effects in various cancer cell lines.
- Mechanism of Action : The piperidine moiety enhances interactions with cellular targets involved in proliferation and apoptosis. For instance, compounds derived from similar structures have shown improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Case Study : In vitro assays demonstrated that modifications to the piperidine structure could significantly enhance the compound's anticancer activity by improving binding affinity to specific receptors involved in tumor growth regulation .
Synthesis and Derivatization
The synthesis of this compound involves multi-step organic reactions, including Povarov cycloaddition techniques. The resulting products are characterized using IR, NMR, and X-ray diffraction methods to confirm their structures and purity.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies are ongoing to elucidate its metabolic pathways and binding affinities to various receptors.
Q & A
Q. What are the optimal synthetic routes for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between piperidin-4-ol derivatives and 3,4-dimethoxyphenylamine. Systematic optimization includes:
- Factorial Design : Vary parameters like temperature, solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst loading (e.g., triethylamine) to maximize yield .
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) for high purity, as validated by HPLC-TOF (Δppm < 0.5) .
- Reference protocols for analogous piperidine sulfonamide syntheses (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) suggest reaction times of 12–24 hours under inert atmospheres .
Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- GC-MS/EI Ionization : Identifies molecular ion peaks (e.g., m/z corresponding to C₁₄H₂₁N₂O₃) and fragmentation patterns to confirm substituent placement .
- HPLC-TOF : Provides precise mass measurements (e.g., theoretical vs. observed Δppm < 0.5) to verify molecular formula .
- FTIR-ATR : Detects functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, C-N stretch ~1250 cm⁻¹) and confirms absence of unreacted precursors .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for structurally similar piperidine derivatives .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly during solvent evaporation steps .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for amine-containing compounds .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states for reactions like sulfonation or oxidation. For example, ICReDD’s approach integrates quantum calculations with experimental data to predict optimal conditions for functionalizing the piperidine ring .
- AI-Driven Simulations : Tools like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., solvent effects on regioselectivity) before lab testing .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and control compounds to isolate variability .
- Meta-Analysis : Apply statistical frameworks (e.g., hierarchical Bayesian models) to aggregate data from disparate sources, accounting for differences in dosage or purity thresholds (e.g., ≥98% purity via HPLC) .
Q. What strategies are effective for elucidating the mechanism of sulfonation or other substitution reactions involving this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce deuterium at the piperidine nitrogen to track sulfonation kinetics via NMR or mass spectrometry .
- Kinetic Studies : Monitor reaction progress under varying temperatures/pH to determine rate laws, as demonstrated in studies of analogous 4-methoxy-substituted piperidines .
Q. How can researchers design multi-step syntheses incorporating this compound as an intermediate, considering scalability and regioselectivity?
- Methodological Answer :
- Process Control : Implement continuous-flow reactors to enhance yield in steps requiring precise stoichiometry (e.g., coupling with aryl halides) .
- Regioselective Protection : Use tert-butyloxycarbonyl (Boc) groups to temporarily block the piperidine hydroxyl during subsequent reactions, followed by acidic deprotection .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
